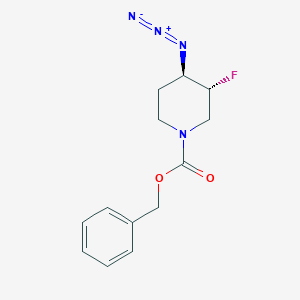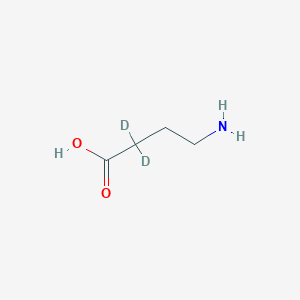
N-phenyl-3,6-di(N-carbazolyl)carbazole
概要
説明
“N-phenyl-3,6-di(N-carbazolyl)carbazole” is a compound that has been used in the field of optoelectronics . It is a nitrogen-containing aromatic heterocyclic conducting polymer . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
The synthesis of “N-phenyl-3,6-di(N-carbazolyl)carbazole” involves a four-step reaction sequence starting from carbazole . The process involves electropolymerization, which is the formation of polymer films on the electrode surface in an electrolyte solution via oxidative coupling reactions .Molecular Structure Analysis
The molecular structure of “N-phenyl-3,6-di(N-carbazolyl)carbazole” is complex. It is a tri-carbazole (3Cz) structure . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .Chemical Reactions Analysis
The chemical reactions involving “N-phenyl-3,6-di(N-carbazolyl)carbazole” are primarily oxidative in nature . The compound exhibits reversible electrochemical oxidation processes .Physical And Chemical Properties Analysis
“N-phenyl-3,6-di(N-carbazolyl)carbazole” exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It also has significant electrochromic behavior .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “N-phenyl-3,6-di(N-carbazolyl)carbazole”, focusing on unique applications:
Electrochromic Devices
This compound is used in the synthesis of electrochromic polycarbazole films, which are robust and can be electropolymerized on electrode surfaces. These films have potential applications in smart windows, displays, and mirrors due to their ability to change color when an electric charge is applied .
Optoelectronic Materials
Carbazole-based derivatives like this compound are known for their carrier-transport properties and high triplet energy levels, making them effective host materials for phosphorescent metal complexes. This is crucial for developing photoconductive, electroluminescent, electrochromic, and photorefractive materials .
Electroluminescent Devices
The compound’s structure allows it to be used in electroluminescent devices. When grafted with iridium complexes, it can exhibit efficient charge transfer, which is essential for light-emitting diodes (LEDs) and other display technologies .
Photovoltaics
Due to its conjugated structure and electronic properties, this compound can be utilized in photovoltaic applications. It can contribute to the development of solar cells by enhancing light absorption and charge transport .
Field-Effect Transistors
The electronic properties of carbazole derivatives make them suitable for use in field-effect transistors (FETs). These devices are fundamental components in digital circuits and could benefit from the compound’s stability and charge transport capabilities .
Supercapacitors
In energy storage applications, such as supercapacitors, this compound can play a role due to its electrochemical stability and conductivity. It could help improve the performance and efficiency of these devices .
Biosensors
The reactivity of carbazole derivatives makes them candidates for biosensor applications. They can be used to detect biological molecules or changes in biological systems due to their sensitive electronic properties .
Corrosion Inhibition
Carbazole derivatives have been studied for their potential as corrosion inhibitors. Their ability to form protective layers on metal surfaces could be beneficial in preventing corrosion in various industrial applications .
将来の方向性
The future directions for “N-phenyl-3,6-di(N-carbazolyl)carbazole” are likely to involve further exploration of its optoelectronic applications . Its unique properties make it a potential candidate for use in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
特性
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3,6-di(N-carbazolyl)carbazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)